molecular formula C16H16BrNO2 B1318279 2-Bromo-N-(3-propan-2-yloxyphenyl)benzamide CAS No. 58494-85-2

2-Bromo-N-(3-propan-2-yloxyphenyl)benzamide

Cat. No.: B1318279
CAS No.: 58494-85-2
M. Wt: 334.21 g/mol
InChI Key: IXYKROIKRPLUPD-UHFFFAOYSA-N
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Description

2-Bromo-N-(3-propan-2-yloxyphenyl)benzamide is a chemical compound that belongs to the class of benzamides. It is a white crystalline solid used in various fields such as medical research, environmental research, and industrial research. The compound’s structure consists of a benzamide core with a bromine atom at the 2-position and a 3-propan-2-yloxyphenyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(3-propan-2-yloxyphenyl)benzamide typically involves the following steps:

    Bromination: The starting material, benzamide, undergoes bromination to introduce a bromine atom at the 2-position.

    Coupling Reaction: The brominated benzamide is then subjected to a coupling reaction with 3-propan-2-yloxyphenylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(3-propan-2-yloxyphenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: The major products are derivatives of the original compound with different substituents replacing the bromine atom.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used.

Scientific Research Applications

2-Bromo-N-(3-propan-2-yloxyphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(3-propan-2-yloxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(3-methoxyphenyl)benzamide
  • 2-Bromo-N-(4-hydroxyphenyl)benzamide

Uniqueness

2-Bromo-N-(3-propan-2-yloxyphenyl)benzamide is unique due to the presence of the 3-propan-2-yloxyphenyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and may influence its reactivity and applications.

Properties

IUPAC Name

2-bromo-N-(3-propan-2-yloxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-11(2)20-13-7-5-6-12(10-13)18-16(19)14-8-3-4-9-15(14)17/h3-11H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYKROIKRPLUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589333
Record name 2-Bromo-N-{3-[(propan-2-yl)oxy]phenyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58494-85-2
Record name 2-Bromo-N-[3-(1-methylethoxy)phenyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58494-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-{3-[(propan-2-yl)oxy]phenyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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